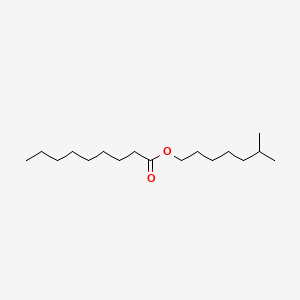

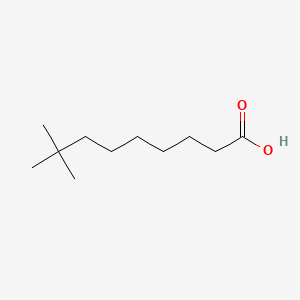

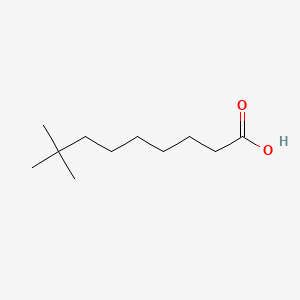

Neoundecanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

室温では無色の液体であり、抗真菌特性で知られています 。この化合物は、そのユニークな化学的特性により、さまざまな産業および科学的用途で広く使用されています。

準備方法

合成経路および反応条件

ウンデカン酸は、ウンデシルアルコールまたはウンデシルアルデヒドの酸化によって合成できます。 酸化プロセスは通常、強酸化剤(過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)など)を酸性条件下で使用して行われます 。 別の方法は、ウンデカン酸エステルの加水分解によるものであり、これはウンデカンをカルボン酸とエステル化することによって調製できます .

工業生産方法

工業的には、ウンデカン酸は、デセンのヒドロホルミル化、続いて酸化によって製造されることが多いです。 ヒドロホルミル化プロセスには、ロジウム触媒の存在下で、デセンを一酸化炭素(CO)と水素(H2)と反応させてウンデカナールを生成し、その後ウンデカン酸に酸化することが含まれます .

化学反応の分析

反応の種類

ウンデカン酸は、次のものを含むさまざまな化学反応を起こします。

酸化: ウンデカン酸は、強酸化剤を使用してジカルボン酸に酸化できます。

還元: 水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用してウンデシルアルコールに還元できます。

エステル化: ウンデカン酸は、酸触媒の存在下でアルコールと反応してエステルを生成します。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)、酸性条件。

還元: 水素化リチウムアルミニウム(LiAlH4)、水素化ホウ素ナトリウム(NaBH4)。

エステル化: アルコール、酸触媒(例:硫酸)。

生成される主要な生成物

酸化: ジカルボン酸。

還元: ウンデシルアルコール。

エステル化: ウンデカン酸エステル。

置換: ハロゲン化ウンデカン酸.

科学的研究の応用

ウンデカン酸は、科学研究において幅広い用途を持っています。

化学: さまざまな有機化合物の合成におけるビルディングブロックとして使用されています。

生物学: その抗真菌特性と真菌代謝への影響について研究されています。

医学: 真菌感染症の治療における潜在的な治療的用途について調査されています。

作用機序

ウンデカン酸の抗真菌活性は、主に真菌の細胞膜と細胞壁を破壊する能力によるものです。活性酸素種(ROS)の増加は、細胞膜と細胞壁に損傷を与え、最終的には真菌細胞の死につながります。 活性酸素種(ROS)の増加は、細胞膜と細胞壁に損傷を与え、最終的には真菌細胞の死につながります .

類似化合物の比較

類似化合物

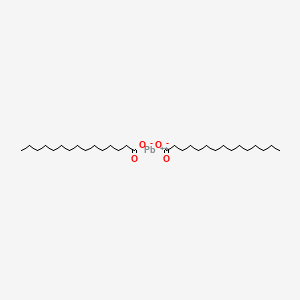

ネオデカン酸: 類似の抗真菌特性を持つ分岐鎖カルボン酸。

ノナデカン酸: 類似の化学的特性を持つ19炭素飽和脂肪酸。

ウンデシレン酸: 抗真菌特性を持つ不飽和脂肪酸

独自性

ウンデカン酸は、その特定の分子構造により、真菌の細胞膜と細胞壁を効果的に破壊することができ、ユニークです。 その中鎖長と飽和した性質は、さまざまな用途における安定性と有効性に貢献しています .

類似化合物との比較

Similar Compounds

Neodecanoic acid: A branched carboxylic acid with similar antifungal properties.

Nonadecanoic acid: A 19-carbon saturated fatty acid with similar chemical properties.

Undecylenic acid: An unsaturated fatty acid with antifungal properties

Uniqueness

Neoundecanoic acid is unique due to its specific molecular structure, which allows it to effectively disrupt fungal cell membranes and walls. Its medium-chain length and saturated nature contribute to its stability and effectiveness in various applications .

特性

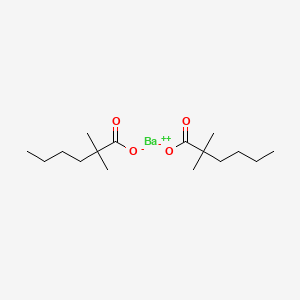

CAS番号 |

106593-75-3 |

|---|---|

分子式 |

C11H22O2 |

分子量 |

186.29 g/mol |

IUPAC名 |

8,8-dimethylnonanoic acid |

InChI |

InChI=1S/C11H22O2/c1-11(2,3)9-7-5-4-6-8-10(12)13/h4-9H2,1-3H3,(H,12,13) |

InChIキー |

PCVAKFVNCSPYNN-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)CCCCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。